molecular formula C7H17ClSi B13167995 (3-Chloro-2-methylpropyl)trimethylsilane

(3-Chloro-2-methylpropyl)trimethylsilane

Cat. No.: B13167995
M. Wt: 164.75 g/mol
InChI Key: YQFWHIICMPQRDZ-UHFFFAOYSA-N
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Description

(3-Chloro-2-methylpropyl)trimethylsilane is an organosilicon compound with the molecular formula C7H17ClSi. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Chloro-2-methylpropyl)trimethylsilane can be synthesized through the reaction of 3-chloro-2-methylpropyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods

Industrial production of this compound involves the direct process, where methyl chloride reacts with a silicon-copper alloy. This method is efficient and yields high purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-methylpropyl)trimethylsilane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Nucleophiles: Hydroxide, alkoxide, amines.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis Conditions: Aqueous acidic or basic conditions.

Major Products Formed

    Silanols: Formed through hydrolysis.

    Alkanes: Formed through reduction.

    Substituted Silanes: Formed through nucleophilic substitution.

Scientific Research Applications

(3-Chloro-2-methylpropyl)trimethylsilane is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for introducing trimethylsilyl groups into organic molecules.

    Pharmaceuticals: In the synthesis of drug intermediates and active pharmaceutical ingredients.

    Material Science: In the production of silicon-based materials and coatings.

    Biotechnology: As a protective group for functional groups in biomolecules.

Mechanism of Action

The mechanism of action of (3-Chloro-2-methylpropyl)trimethylsilane involves the reactivity of the silicon-chlorine bond. The compound acts as a source of trimethylsilyl groups, which can be transferred to other molecules through nucleophilic substitution. The molecular targets include hydroxyl, carboxyl, and amino groups, which react with the silicon atom to form stable silyl ethers, esters, and amides .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl Chloride: Similar in structure but lacks the 3-chloro-2-methylpropyl group.

    (3-Chloropropyl)trimethylsilane: Similar but with a different alkyl chain length.

Uniqueness

(3-Chloro-2-methylpropyl)trimethylsilane is unique due to its specific alkyl chain, which imparts different reactivity and steric properties compared to other trimethylsilyl compounds. This makes it particularly useful in selective organic transformations and specialized industrial applications .

Properties

Molecular Formula

C7H17ClSi

Molecular Weight

164.75 g/mol

IUPAC Name

(3-chloro-2-methylpropyl)-trimethylsilane

InChI

InChI=1S/C7H17ClSi/c1-7(5-8)6-9(2,3)4/h7H,5-6H2,1-4H3

InChI Key

YQFWHIICMPQRDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C[Si](C)(C)C)CCl

Origin of Product

United States

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